
Bis(3-chlorophenyl)borinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-chlorophenyl)borinic acid is an organoboron compound characterized by the presence of two 3-chlorophenyl groups attached to a boron atom, which is also bonded to a hydroxyl group This compound is part of the borinic acid family, known for their unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)borinic acid typically involves the reaction of 3-chlorophenylboronic acid with a suitable boron source under controlled conditions. One common method is the addition of organometallic reagents to boranes, such as boron trichloride or boron tribromide, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require low temperatures to prevent over-alkylation and formation of undesired by-products.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-chlorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-chlorophenylboronic acid.
Reduction: Formation of 3-chlorophenylborane.
Substitution: Formation of various substituted borinic acids depending on the reagents used.
Applications De Recherche Scientifique
Bis(3-chlorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the synthesis of polymers and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of bis(3-chlorophenyl)borinic acid involves its ability to coordinate with various nucleophiles, such as amines and alcohols. This coordination facilitates the activation of substrates in catalytic reactions. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and stabilizing reaction intermediates . This property is particularly useful in catalytic processes, such as amidation and cross-coupling reactions.
Comparaison Avec Des Composés Similaires
- Bis(3,4,5-trifluorophenyl)borinic acid
- Phenylboronic acid
- 3-chlorophenylboronic acid
Comparison:
- Bis(3-chlorophenyl)borinic acid vsBis(3,4,5-trifluorophenyl)borinic acid : The trifluorophenyl derivative exhibits higher electron-withdrawing properties, making it more reactive in certain catalytic reactions .
- This compound vsPhenylboronic acid : Phenylboronic acid is more commonly used and studied, but this compound offers unique reactivity due to the presence of chlorine substituents .
- This compound vs3-chlorophenylboronic acid : The borinic acid has two 3-chlorophenyl groups, enhancing its Lewis acidity and making it more effective in certain catalytic applications .
Propriétés
Numéro CAS |
433338-06-8 |
|---|---|
Formule moléculaire |
C12H9BCl2O |
Poids moléculaire |
250.9 g/mol |
Nom IUPAC |
bis(3-chlorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BCl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H |
Clé InChI |
HEMGPARMYBRMGB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


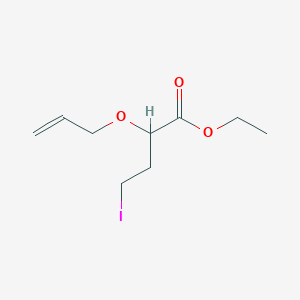
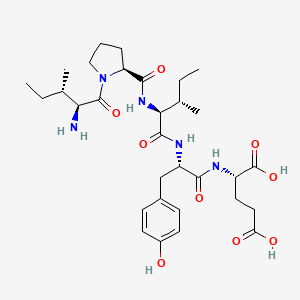
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
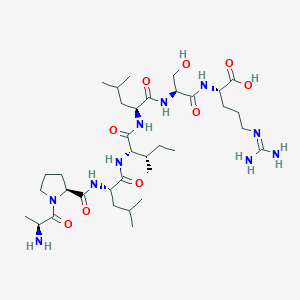
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
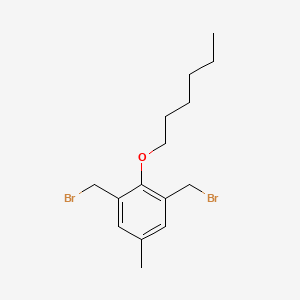
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
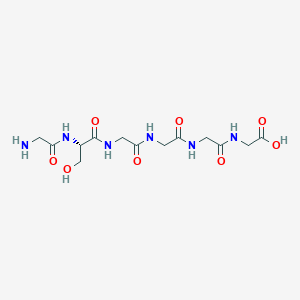
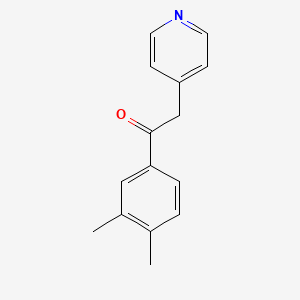
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
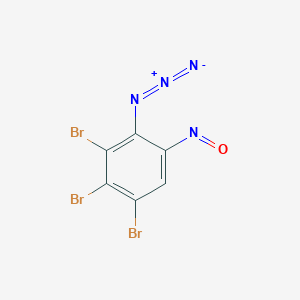
![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)
![Benzoic acid, 3,5-bis[4-(acetylamino)phenoxy]-](/img/structure/B14242504.png)
